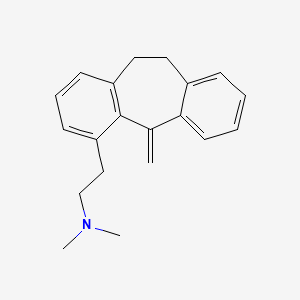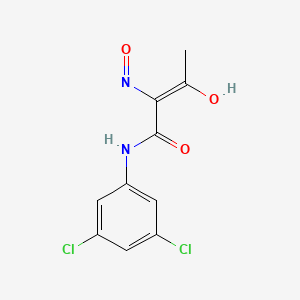
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group, a hydroxyimino group, and an oxo-butyric acid amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE typically involves the reaction of 3,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted phenyl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays and drug discovery .
Medicine: In medicine, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE is being investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, with ongoing research exploring its efficacy and safety in clinical settings .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE
- 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide
- 3,5-Dichlorophenyl isothiocyanate
Comparison: Compared to these similar compounds, N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyimino group allows for specific interactions with biological targets that are not possible with the other compounds .
Propriétés
Formule moléculaire |
C10H8Cl2N2O3 |
|---|---|
Poids moléculaire |
275.08 g/mol |
Nom IUPAC |
(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5(15)9(14-17)10(16)13-8-3-6(11)2-7(12)4-8/h2-4,15H,1H3,(H,13,16)/b9-5+ |
Clé InChI |
IGTQUBKGBYENIK-WEVVVXLNSA-N |
SMILES isomérique |
C/C(=C(/C(=O)NC1=CC(=CC(=C1)Cl)Cl)\N=O)/O |
SMILES canonique |
CC(=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


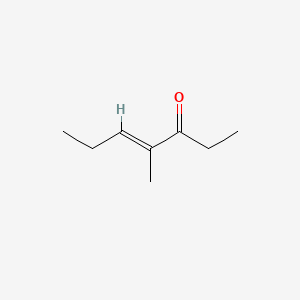
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
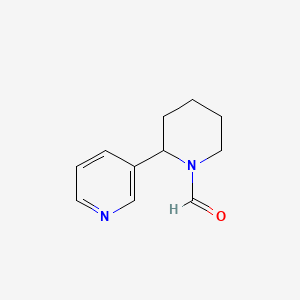
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
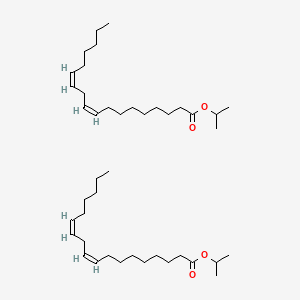
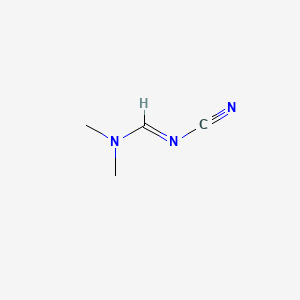
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
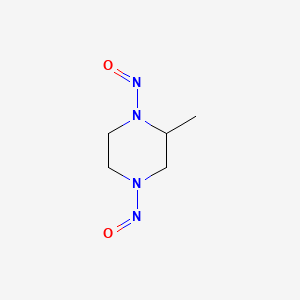
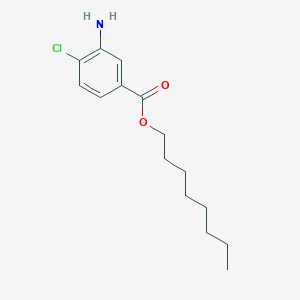
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
